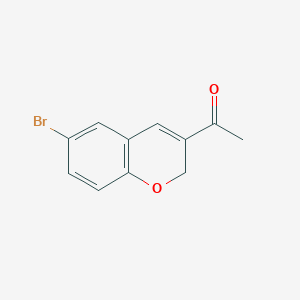
3-Acetyl-6-bromo-2H-chromene
Descripción general
Descripción
3-Acetyl-6-bromo-2H-chromene is a derivative of coumarin, a class of compounds known for their diverse pharmacological and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-bromo-2H-chromene typically involves the bromination of 3-acetyl-2H-chromene. One common method includes the reaction of 3-acetyl-2H-chromene with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-6-bromo-2H-chromene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products like alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 3-Acetyl-6-bromo-2H-chromene exerts its effects involves interaction with cellular targets that regulate cell proliferation. It is believed to interfere with the cell cycle, leading to the inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of key signaling pathways involved in cell division and apoptosis .
Comparación Con Compuestos Similares
3-(Bromoacetyl)coumarin: Another brominated coumarin derivative with similar antiproliferative properties.
6-Bromo-2H-chromen-2-one: A structurally related compound with potential biological activities.
Uniqueness: 3-Acetyl-6-bromo-2H-chromene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl group at the 3-position and bromine at the 6-position make it a versatile intermediate for the synthesis of various heterocyclic compounds .
Propiedades
Fórmula molecular |
C11H9BrO2 |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
1-(6-bromo-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C11H9BrO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-5H,6H2,1H3 |
Clave InChI |
LZKLTUMWALWYNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














